8-Fluoro-2-methylquinolin-4-ol

CAS No.: 5288-22-2

Cat. No.: VC2366947

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5288-22-2 |

|---|---|

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.17 g/mol |

| IUPAC Name | 8-fluoro-2-methyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | LLUXFHIYAWGJGO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C2=C(N1)C(=CC=C2)F |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C(=CC=C2)F |

Introduction

Chemical Structure and Identification

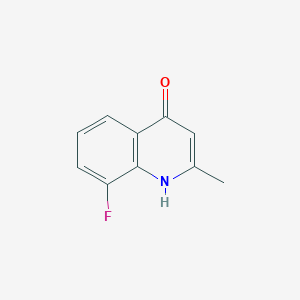

8-Fluoro-2-methylquinolin-4-ol (CAS number 5288-22-2) consists of a benzene-fused pyridine (quinoline) scaffold with three key substituents: a 2-methyl group, a 4-hydroxyl group, and an 8-fluoro group positioned around the quinoline rings . This arrangement of functional groups creates a versatile chemical building block that can undergo various transformations including nucleophilic substitution and enamine condensation reactions with aldehydes.

The compound is also known by several synonyms including:

-

8-Fluoro-4-hydroxy-2-methylquinoline

-

8-Fluoro-2-methyl-4-quinolinol

-

8-Fluoro-4-hydroxyquinaldine

Basic Identification Parameters

The compound can be definitively identified through its unique chemical identifiers as presented in Table 1.

Table 1: Identification Parameters of 8-Fluoro-2-methylquinolin-4-ol

| Parameter | Value |

|---|---|

| CAS Number | 5288-22-2 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.17 g/mol |

| Exact Mass | 177.059 |

| IUPAC Name | 8-fluoro-2-methyl-1H-quinolin-4-one |

Physical and Chemical Properties

Understanding the physical and chemical properties of 8-Fluoro-2-methylquinolin-4-ol is essential for its proper handling, storage, and application in research settings. The compound possesses several notable characteristics that influence its behavior in various chemical environments.

Physical Properties

The compound typically appears as a pale cream to pale brown powder or crystalline solid at room temperature . Its physical properties have been well-characterized through various analytical methods as shown in Table 2.

Table 2: Physical Properties of 8-Fluoro-2-methylquinolin-4-ol

| Property | Value |

|---|---|

| Physical State | Solid powder/crystal |

| Appearance | Pale cream to pale brown |

| Density | 1.305 g/cm³ |

| Boiling Point | 316.7°C at 760 mmHg / 230-236°C (melting point) |

| Flash Point | 145.3°C |

| Index of Refraction | 1.64 |

Chemical Properties

The chemical reactivity of 8-Fluoro-2-methylquinolin-4-ol is largely determined by its functional groups and electronic structure. Several key chemical parameters are presented in Table 3.

Table 3: Chemical Properties of 8-Fluoro-2-methylquinolin-4-ol

| Property | Value |

|---|---|

| LogP | 2.38790 |

| PSA (Polar Surface Area) | 33.12000 |

| Solubility | Limited solubility in water; soluble in organic solvents |

| Functional Groups | Hydroxyl (4-position), Fluoro (8-position), Methyl (2-position) |

| Reactivity | Capable of nucleophilic substitution and enamine condensation |

The compound's LogP value of 2.38790 indicates moderate lipophilicity, suggesting potential permeability across biological membranes . This property is particularly relevant for pharmaceutical applications where membrane permeation is a critical consideration.

Synthesis Methods

The synthesis of 8-Fluoro-2-methylquinolin-4-ol can be achieved through several established methods, with the Pfitzinger reaction being particularly prominent in the literature.

Pfitzinger Reaction Approach

One well-documented synthetic route involves the Pfitzinger reaction using 7-fluoroindoline-2,3-dione (1) and 1-chloropropan-2-one (2) in the presence of aqueous calcium oxide . This reaction produces 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3), which is an important precursor.

The reaction is typically carried out at 80°C for 7 hours, after which the mixture is cooled to room temperature and acidified with concentrated HCl. The precipitated product is then filtered, washed with water followed by n-hexane and diethyl ether .

Decarboxylation Process

The subsequent decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) is performed in nitrobenzene at elevated temperatures (210-220°C) for approximately 7 hours to yield 8-fluoro-2-methylquinolin-3-ol (4) .

After the reaction is complete, the mixture is cooled to room temperature, filtered, and the solid obtained is washed with n-hexane followed by water. Further purification through washing with acetone produces 8-fluoro-2-methyl-quinolin-3-ol with a reported yield of approximately 75% .

These synthetic approaches have been verified through analytical techniques including 1H NMR spectroscopy and liquid chromatography-mass spectrometry (LCMS), confirming the structure and purity of the final product.

Applications and Uses

8-Fluoro-2-methylquinolin-4-ol has found applications across multiple scientific disciplines due to its unique structural features and reactive functional groups.

Pharmaceutical Applications

The quinoline scaffold represents an important pharmacophore in medicinal chemistry. Derivatives of 8-Fluoro-2-methylquinolin-4-ol have demonstrated significant biological activities, particularly in the field of anti-tuberculosis research . The compound serves as a key intermediate in the synthesis of various bioactive molecules.

Quinoline derivatives are historically significant in pharmaceutical applications, with quinine being a notable example used in malaria treatment . The fluorine atom at the 8-position potentially enhances metabolic stability and binding affinity to biological targets, making this compound valuable in drug discovery efforts.

Materials Science Applications

The conjugated molecular structure of 8-Fluoro-2-methylquinolin-4-ol makes it suitable for applications in materials science, particularly in:

-

Organic Light Emitting Diodes (OLEDs): The compound's electronic properties can be utilized in the development of organic semiconductors and emissive materials .

-

Dye-Sensitized Solar Cells (DSSCs): The quinoline core structure is frequently employed in dye synthesis for photovoltaic applications .

-

Bioimaging: Derivatives can be tailored into fluorescent probes for monitoring cellular activities in vitro .

Chemical Building Block

The multiple functional groups present in 8-Fluoro-2-methylquinolin-4-ol allow for facile chemical modifications, making it a valuable building block in organic synthesis. The energy gap of the molecule can be effectively tuned through functional group conversions, offering versatility in designing compounds with specific electronic properties .

| Classification | Details |

|---|---|

| Hazard Symbols | GHS05 (Corrosive), GHS07 (Harmful) |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed H318: Causes serious eye damage |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing |

Research Findings and Developments

Recent research has explored the potential of 8-Fluoro-2-methylquinolin-4-ol as a precursor for developing compounds with significant biological activities.

Antitubercular Activity

A notable area of research involves the development of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives with antitubercular properties . These derivatives have demonstrated promising activity against Mycobacterium tuberculosis, with some compounds showing greater potency than standard antitubercular drugs like isoniazid.

For example, compound 9g (8-fluoro-3-(3-fluoro-2-(3-((4-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline) exhibited excellent activity with a Minimum Inhibitory Concentration (MIC) of 3.49 μM, which is approximately three times more potent than the reference drug isoniazid .

Structure-Activity Relationships

Research has revealed important structure-activity relationships among 8-Fluoro-2-methylquinolin-4-ol derivatives:

-

The incorporation of electron-withdrawing groups such as cyano or fluoro substituents on the benzyloxy moiety significantly enhances antitubercular activity.

-

The position of these substituents (ortho, meta, or para) on the benzyloxy group influences biological activity, with para-substituted derivatives generally demonstrating superior potency .

These findings suggest that strategic modification of 8-Fluoro-2-methylquinolin-4-ol can lead to the development of effective antitubercular agents, highlighting the compound's value in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume